

# The Discovery and Developmental History of BMS-193884: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: BMS-193884

Cat. No.: B1667177

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**BMS-193884** is a potent and highly selective, orally active non-peptide antagonist of the endothelin-A (ETA) receptor developed by Bristol-Myers Squibb.[1][2] Endothelin-1 (ET-1) is a powerful vasoconstrictor peptide implicated in the pathophysiology of several cardiovascular diseases, including hypertension and heart failure. By selectively blocking the ETA receptor, **BMS-193884** was investigated for its potential therapeutic benefits in these conditions. This document provides a detailed technical guide on the discovery, mechanism of action, and developmental history of **BMS-193884**, including available quantitative data, experimental methodologies, and the rationale for its eventual discontinuation.

## Discovery and History

The development of **BMS-193884** emerged from a focused effort at Bristol-Myers Squibb to identify selective ETA receptor antagonists for the treatment of cardiovascular diseases.[2][3] The program began with a lead compound that, despite showing good binding affinity, was found to be extensively metabolized.[3] Through structure-activity relationship (SAR) and structure-metabolism relationship studies, researchers at Bristol-Myers Squibb optimized the initial lead to enhance its metabolic stability while maintaining high potency and selectivity for the ETA receptor.[3] This optimization process led to the identification of **BMS-193884**. [3]

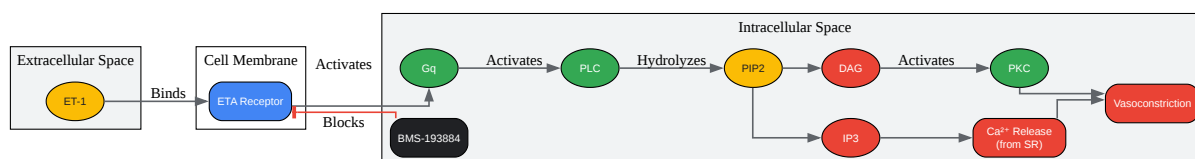
The compound, a biphenylsulfonamide derivative, entered Phase I clinical trials in November 1996 and subsequently progressed to Phase II trials for the treatment of congestive heart failure (CHF) and pulmonary hypertension.[2] However, the development of **BMS-193884** was ultimately discontinued.[4] The probable primary reason for this was the concurrent discovery and development of a second-generation analog, BMS-207940.[2][5] BMS-207940 demonstrated significantly improved potency, selectivity, and metabolic stability compared to **BMS-193884**, making it a more promising clinical candidate.[5][6] There is also some suggestion that mild hepatic side effects, such as increased liver aminotransferases at higher doses in animal studies, may have contributed to the decision to halt the development of **BMS-193884** in favor of its successor.[7]

## Mechanism of Action

**BMS-193884** functions as a competitive antagonist of the endothelin-A (ETA) receptor.[8] The endothelin system plays a crucial role in vascular tone and cellular proliferation. The binding of endothelin-1 (ET-1) to the ETA receptor on vascular smooth muscle cells triggers a signaling cascade that leads to vasoconstriction. By competitively inhibiting the binding of ET-1 to the ETA receptor, **BMS-193884** effectively blocks this pathway, resulting in vasodilation.[8]

## Endothelin-A Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the ETA receptor and the point of intervention for **BMS-193884**.



[Click to download full resolution via product page](#)

ETA Receptor Signaling and **BMS-193884** Inhibition

## Quantitative Data

The following tables summarize the available quantitative data for **BMS-193884**.

### Table 1: In Vitro Receptor Binding Affinity

Receptor	Cell Line	Radioligand	BMS-193884 Ki (nM)	Selectivity (ETA vs ETB)	Reference
Human ETA	CHO	125I-ET-1	1.4	~10,000-fold	<a href="#">[7]</a>
Human ETB	CHO	125I-ET-1	18,700	-	<a href="#">[9]</a>

### Table 2: In Vitro Functional Activity

Assay	Tissue	Agonist	BMS-193884 Concentration	Effect	Reference
Contraction Inhibition	Rabbit Penile Cavernosal Tissue	ET-1	1 $\mu$ M	34.5% inhibition	[1]
Contraction Inhibition	Rabbit Penile Cavernosal Tissue	ET-2	1 $\mu$ M	42.9% inhibition	[1]
Contraction Inhibition	Rabbit Penile Cavernosal Tissue	ET-3	1 $\mu$ M	100% inhibition	[1]
Contraction Inhibition	Human Penile Cavernosal Tissue	ET-2	1 $\mu$ M	44.4% inhibition	[1]
Dose-dependent Relaxation	Rabbit Penile Cavernosal Tissue	ET-1 (20 nM)	-	EC50 = 107.2 $\pm$ 32.3 nM	[1]
Dose-dependent Relaxation	Rabbit Penile Cavernosal Tissue	ET-2 (20 nM)	-	EC50 = 1.7 $\pm$ 0.5 nM	[1]

**Table 3: In Vivo Pharmacodynamic Effects in Healthy Men**

Administration	Dose	Parameter	Effect	p-value	Reference
Intra-arterial	50 nmol/min	Forearm Vasoconstriction to ET-1	Abolished	< 0.0001	[8]
Intra-arterial	50 nmol/min	Local Vasodilation	25 ± 11%	0.02	[8]
Oral	200 mg	Forearm Vasoconstriction to ET-1 (at 12h)	Attenuated	< 0.01	[8]
Oral	200 mg	Forearm Vasoconstriction to ET-1 (at 24h)	Attenuated	< 0.0001	[8]
Oral	200 mg	Total Systemic Vascular Resistance (at 12h)	-14 ± 9%	0.03	[8]
Oral	200 mg	Total Systemic Vascular Resistance (at 24h)	-12 ± 7%	< 0.0001	[8]

## Experimental Protocols

While the specific, detailed internal protocols from Bristol-Myers Squibb are not publicly available, the following sections describe generalized methodologies for the key experiments used to characterize **BMS-193884**, based on standard practices in the field.

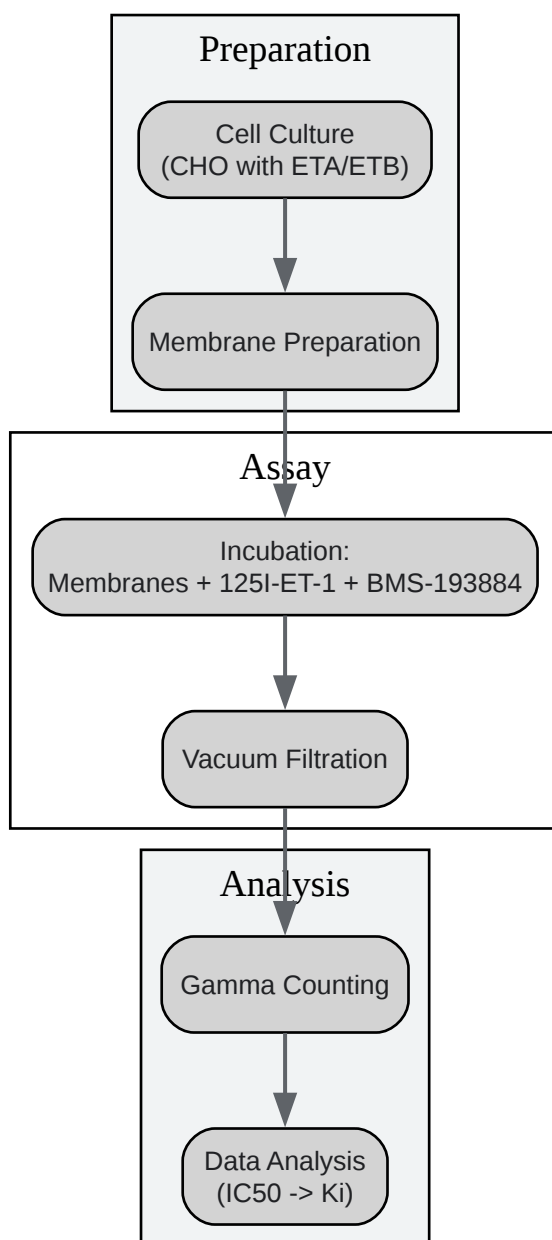
## Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity ( $K_i$ ) of **BMS-193884** for the ETA and ETB receptors.

Generalized Protocol:

- Membrane Preparation:
  - CHO cells stably expressing either human ETA or ETB receptors are cultured and harvested.
  - Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 5 mM EDTA, with protease inhibitors).
  - The homogenate is centrifuged at low speed to remove cellular debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.
  - The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
- Binding Reaction:
  - In a 96-well plate, incubate a fixed concentration of radioligand (e.g., 125I-ET-1) with the prepared cell membranes.
  - Add increasing concentrations of unlabeled **BMS-193884** to compete with the radioligand for receptor binding.
  - Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Separation of Bound and Free Ligand:
  - The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).
  - The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
- Quantification and Data Analysis:

- The radioactivity retained on the filters (representing bound ligand) is measured using a gamma counter.
- Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist.
- Specific binding is calculated by subtracting non-specific binding from total binding.
- The IC<sub>50</sub> value (the concentration of **BMS-193884** that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.
- The K<sub>i</sub> value is calculated from the IC<sub>50</sub> using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of the radioligand and K<sub>d</sub> is its dissociation constant.



[Click to download full resolution via product page](#)

### Radioligand Binding Assay Workflow

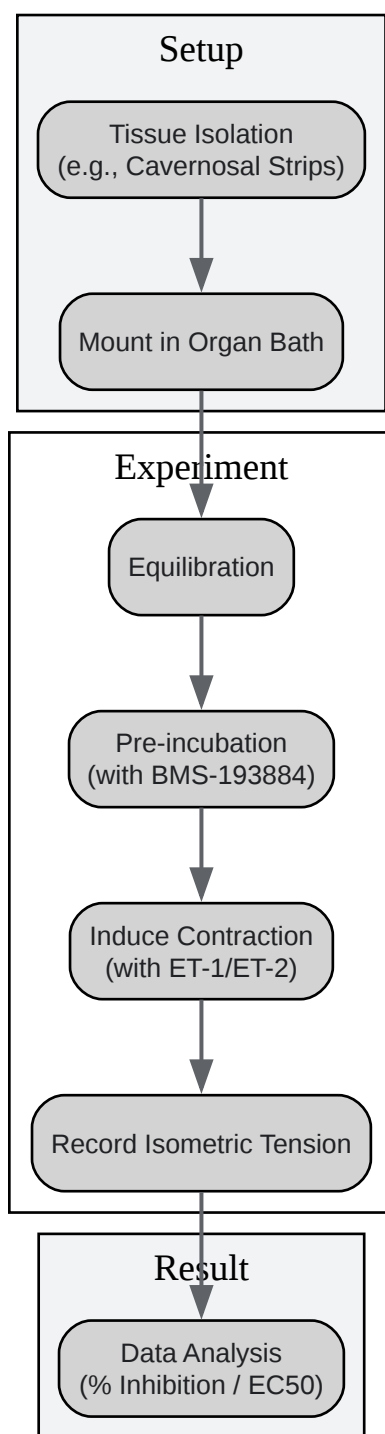
## In Vitro Functional Assay (Organ Bath)

Objective: To assess the functional antagonist activity of **BMS-193884** on endothelin-induced tissue contraction.

Generalized Protocol:



- Tissue Preparation:
  - Isolate tissue strips (e.g., rabbit or human penile cavernosal tissue) and mount them in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O<sub>2</sub> / 5% CO<sub>2</sub>.
  - Allow the tissues to equilibrate under a resting tension.
- Contraction and Inhibition:
  - Induce tissue contraction by adding a specific concentration of an endothelin agonist (e.g., ET-1 or ET-2).
  - In separate experiments, pre-incubate the tissue strips with **BMS-193884** for a defined period before adding the endothelin agonist.
  - Record the isometric tension of the tissue strips.
- Data Analysis:
  - Measure the magnitude of contraction in the presence and absence of **BMS-193884**.
  - Calculate the percentage inhibition of the agonist-induced contraction by **BMS-193884**.
  - For dose-dependent relaxation studies, construct a cumulative concentration-response curve for **BMS-193884** in tissues pre-contracted with an endothelin agonist and calculate the EC<sub>50</sub> value.



[Click to download full resolution via product page](#)

### In Vitro Functional Assay Workflow

## Conclusion

**BMS-193884** was a significant step in the development of selective ETA receptor antagonists. The research leading to its discovery provided valuable insights into the structure-activity and structure-metabolism relationships of biphenylsulfonamide-based antagonists. Although its clinical development was halted, likely in favor of a superior second-generation compound, the preclinical and early clinical data for **BMS-193884** demonstrated its potential as a vasodilator. The story of **BMS-193884** serves as an important case study in the iterative process of drug discovery and development, where promising leads are continually refined to identify candidates with the most favorable pharmacological and pharmacokinetic profiles.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Pilot study of the endothelin-A receptor selective antagonist BMS-193884 for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BMS-193884 and BMS-207940 Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of structure-metabolism relationships in the identification of a selective endothelin A antagonist, BMS-193884, with favourable pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BMS 193884 - AdisInsight [adisinsight.springer.com]
- 5. Biphenylsulfonamide endothelin receptor antagonists. 4. Discovery of N-[[2'-[[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]-2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940), a highly potent and orally active ET(A) selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. BMS-193884 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [The Discovery and Developmental History of BMS-193884: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667177#bms-193884-discovery-and-history]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)